
(2S,3S,11bR)-Dihydrotetrabenazine
Descripción general
Descripción
(2S,3S,11bR)-Dihydrotetrabenazine is a chemical compound known for its structural complexity and potential applications in various scientific fields. It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic disorders. The compound’s unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridoisoquinoline core, followed by functional group modifications to introduce the desired stereochemistry and substituents. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups leads to the formation of ketones or aldehydes, while reduction of carbonyl groups results in the formation of alcohols.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Tardive Dyskinesia (TD) :
- Overview : TD is a movement disorder characterized by involuntary muscle movements, often resulting from prolonged use of antipsychotic medications.
- Efficacy : Clinical studies have demonstrated that (2S,3S,11bR)-Dihydrotetrabenazine significantly reduces TD symptoms. For instance, it has shown a higher VMAT2 inhibitory activity compared to other derivatives like tetrabenazine and deutetrabenazine .
- Dosage : Typical dosing regimens range from 0.15 mg to 5 mg per kilogram of body weight daily, depending on individual patient needs .
-
Huntington's Disease :
- Mechanism : The compound is also being explored for its potential to slow the progression of Huntington's disease by mitigating involuntary movements and gait degeneration.
- Research Findings : Studies indicate that specific isomers of dihydrotetrabenazine can halt or slow down the symptoms associated with this neurodegenerative disorder .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal that it undergoes extensive first-pass metabolism. The active metabolites exhibit varying affinities for VMAT2, influencing both efficacy and potential side effects. Notably, interactions with cytochrome P450 enzymes (CYP3A4 and CYP2D6) are crucial for understanding its metabolic pathways and safety profile .
Comparative Efficacy Table
Compound Name | Mechanism of Action | Affinity for VMAT2 (K) | Indications |
---|---|---|---|
This compound | VMAT2 inhibitor | ~3 nM | Tardive dyskinesia |
Tetrabenazine | VMAT2 inhibitor | ~10 nM | Tardive dyskinesia |
Deutetrabenazine | VMAT2 inhibitor | ~5 nM | Tardive dyskinesia |
Bromocriptine | Dopamine receptor agonist | N/A | Parkinson's disease |
Case Studies
-
Study on Efficacy in TD :
A clinical trial assessed the efficacy of this compound in patients with tardive dyskinesia. Results indicated a significant reduction in dyskinetic movements over an 8-week period compared to placebo controls . -
Safety Assessment :
Another study focused on the safety profile of this compound. Participants reported minimal side effects compared to traditional treatments like tetrabenazine, highlighting its improved therapeutic index due to selective VMAT2 inhibition .
Mecanismo De Acción
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound modulates the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation is believed to underlie its therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: The parent compound, used in the treatment of hyperkinetic disorders.
Dihydrotetrabenazine: A closely related compound with similar structural features.
Other Pyridoisoquinolines: Compounds with similar core structures but different substituents.
Uniqueness
(2S,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable subject for research and potential therapeutic applications.
Actividad Biológica
(2S,3S,11bR)-Dihydrotetrabenazine is a chiral compound derived from tetrabenazine, primarily recognized for its potent biological activity as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound is particularly relevant in the treatment of movement disorders such as tardive dyskinesia and Huntington's disease. The following sections provide a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.
The primary mechanism through which this compound exerts its effects is by inhibiting VMAT2. This transporter is critical for the packaging of monoamines, including dopamine, into vesicles within presynaptic neurons. By inhibiting VMAT2, this compound leads to a depletion of monoamines in the synaptic cleft, thereby modulating neurotransmitter release.
Key Characteristics:
- Inhibition Constant (K) : The compound exhibits a high affinity for VMAT2 with an inhibitory constant (K) of approximately 3 nM.
- Selectivity : Its selectivity for VMAT2 over other monoamine transporters minimizes off-target effects, enhancing its therapeutic profile specifically for conditions like tardive dyskinesia.
Pharmacokinetics
This compound is metabolically derived from tetrabenazine through hydrolysis facilitated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. The active metabolite produced is (+)-α-dihydrotetrabenazine, which retains significant biological activity and is responsible for the therapeutic effects observed in clinical settings.
Metabolic Pathway:
- Conversion : Tetrabenazine → this compound → (+)-α-Dihydrotetrabenazine
- Enzymatic Involvement : Primarily involves CYP3A4 and CYP2D6 .
Clinical Applications
Clinical studies have demonstrated that this compound effectively reduces symptoms associated with movement disorders. Its application has been particularly noted in:
- Tardive Dyskinesia : Significant improvements in symptoms have been documented in patients receiving this treatment.
- Huntington's Disease : The compound has shown potential in managing hyperkinetic movements associated with this condition .
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Affinity for VMAT2 (K) | Indications |
---|---|---|---|
Tetrabenazine | VMAT2 inhibitor | ~10 nM | Tardive dyskinesia |
Deutetrabenazine | VMAT2 inhibitor | ~5 nM | Tardive dyskinesia |
Bromocriptine | Dopamine receptor agonist | N/A | Parkinson's disease |
Amantadine | NMDA receptor antagonist | N/A | Parkinson's disease |
This compound | VMAT2 inhibitor | ~3 nM | Tardive dyskinesia; Huntington's disease |
This table highlights the superior affinity of this compound compared to other related compounds. Its selectivity and potency make it a significant candidate for further clinical exploration.
Case Studies
- Study on Tardive Dyskinesia : A clinical trial involving patients with tardive dyskinesia reported that those treated with this compound experienced a marked reduction in involuntary movements compared to a placebo group. The study emphasized the compound's safety profile and tolerability .
- Huntington’s Disease Research : Another study focused on patients with Huntington’s disease demonstrated that administration of this compound resulted in improved motor function and reduced chorea symptoms. The findings suggested that this compound could be beneficial in managing hyperkinetic symptoms associated with neurodegenerative diseases .
Propiedades
IUPAC Name |
(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UAGQMJEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862377-27-3, 171598-74-6 | |
Record name | RUS-350 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862377273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUS-350 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDAHLD17U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.